2-Ethylhydracrylate

説明

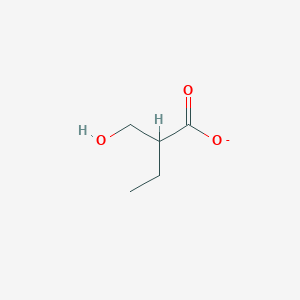

Chemical Identity: 2-Ethylhydracrylate (IUPAC: 2-(hydroxymethyl)butanoic acid; CAS: 4374-62-3) is a branched short-chain hydroxy acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It is a chiral metabolite, existing in enantiomeric forms, and is structurally characterized by a hydroxyl group (-OH) at the β-position and an ethyl group (-CH₂CH₃) at the α-position relative to the carboxylic acid moiety .

Biological Role: this compound is a key intermediate in the metabolism of L-alloisoleucine, an atypical branched-chain amino acid. It is produced during the R-pathway of isoleucine catabolism and is further metabolized to ethylmalonyl-CoA . Elevated urinary levels of this compound are biomarkers for metabolic disorders such as primary hyperoxaluria type 2 (PH2) and defects in isoleucine oxidation . For example, in PH2 patients, urinary excretion of this compound can reach ~40 mmol/mol creatinine, compared to the normal average of 4 mmol/mol creatinine .

特性

分子式 |

C5H9O3- |

|---|---|

分子量 |

117.12 g/mol |

IUPAC名 |

2-(hydroxymethyl)butanoate |

InChI |

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1 |

InChIキー |

ZMZQVAUJTDKQGE-UHFFFAOYSA-M |

正規SMILES |

CCC(CO)C(=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Ethyl Acrylate

Chemical Identity :

Ethyl acrylate (CAS: 140-88-5; C₅H₈O₂; MW: 100.12 g/mol) is an ester of acrylic acid, featuring a vinyl group and an ethyl ester substituent .

Key Differences :

- Ethyl acrylate lacks hydroxyl groups, making it reactive in polymerization, whereas this compound participates in enzymatic pathways.

- Ethyl acrylate poses occupational hazards (e.g., respiratory irritation), while this compound is non-toxic but diagnostically significant .

2-Hydroxyethyl Acrylate

Chemical Identity :

2-Hydroxyethyl acrylate (CAS: 818-61-1; C₅H₈O₃; MW: 116.12 g/mol) is an acrylate ester with a hydroxyl-terminated ethylene glycol side chain .

Structural Insight :

Both compounds contain hydroxyl groups, but 2-hydroxyethyl acrylate’s ester group enables copolymerization with acrylic acid derivatives, unlike this compound’s metabolic specificity .

2-Ethoxyethyl Methacrylate

Chemical Identity :

2-Ethoxyethyl methacrylate (CAS: 2370-63-0; C₈H₁₄O₃; MW: 158.20 g/mol) is a methacrylate ester with an ethoxyethyl side chain .

Functional Contrast: 2-Ethoxyethyl methacrylate’s toxicity is linked to its hydrolysis product, methacrylic acid, which is associated with respiratory and dermal toxicity . In contrast, this compound is non-toxic and serves as a diagnostic metabolite.

Research Findings and Clinical Relevance

Metabolic Pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。